molecular formula C14H13N5O4S B12170667 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide

Cat. No.: B12170667
M. Wt: 347.35 g/mol
InChI Key: CXODILHSEUTBMC-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide backbone linked to a benzoxadiazol-sulfonyl group via an ethylamino spacer. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π stacking or sulfonamide-mediated interactions are critical.

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N5O4S/c20-14(10-4-6-15-7-5-10)16-8-9-17-24(21,22)12-3-1-2-11-13(12)19-23-18-11/h1-7,17H,8-9H2,(H,16,20)

InChI Key

CXODILHSEUTBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and nitrous acid.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation of the benzoxadiazole ring using chlorosulfonic acid.

    Coupling with Ethylamine: The sulfonylated benzoxadiazole is then coupled with ethylamine to form the intermediate compound.

    Formation of the Pyridine Carboxamide Moiety: The final step involves the reaction of the intermediate with pyridine-4-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H18N4O4S
  • Molecular Weight : 422.46 g/mol
  • CAS Number : 1010913-51-5

The compound features a benzoxadiazole moiety linked to a pyridine-4-carboxamide through an ethylamino chain. This structural arrangement is significant for its biological activity, as the benzoxadiazole group is known for diverse pharmacological properties.

Anticancer Properties

Preliminary studies suggest that N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide exhibits anticancer properties . The presence of the benzoxadiazole moiety allows it to interact with specific proteins and enzymes involved in cancer cell proliferation and survival. For instance, its mechanism may involve the inhibition of key signaling pathways that are dysregulated in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Research indicates that it may modulate inflammatory responses by interacting with various cytokines and inflammatory mediators, potentially making it useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Optimization

The synthesis of this compound typically involves several steps that require optimization to enhance yield and purity. Common reagents used during synthesis include potassium permanganate for oxidation reactions and various amines for substitution reactions .

Case Study 1: Antitumor Activity

In a study exploring the antitumor activity of similar compounds, it was found that derivatives of benzoxadiazole exhibited high therapeutic indices when tested against various cancer cell lines. The compound's structural similarities suggest it may have comparable efficacy .

Case Study 2: Inflammatory Response Modulation

Another research effort focused on compounds with similar functional groups demonstrated significant reductions in inflammatory markers in animal models. This suggests the potential for this compound to be developed into an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can interact with proteins and enzymes, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, leading to changes in protein conformation and function. Additionally, the pyridine carboxamide moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with N-[2-(Aryl/Substituted Aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide Derivatives

Structural Differences :

  • Target Compound : Features a benzoxadiazol-sulfonyl group, which is electron-deficient due to the fused aromatic system and sulfonamide linkage.
  • Analog: Replaces the benzoxadiazol-sulfonyl group with a 4-oxo-1,3-thiazolidinone ring linked to aryl/substituted aryl groups.

Computational Insights :

  • The analog’s 3D-QSAR models highlighted steric and electrostatic fields as critical determinants of anti-inflammatory activity.

Comparison with N-{2-[(2-Hydroxyethyl)amino]ethyl}pyridine-4-carboxamide

Structural Differences :

  • Target Compound : Contains a rigid benzoxadiazol-sulfonyl group.
  • Analog: Substitutes the benzoxadiazol-sulfonyl group with a 2-hydroxyethylamino moiety, introducing a flexible, hydrophilic side chain .

Physicochemical Properties :

  • Analog : The hydroxyethyl group increases hydrophilicity, likely improving aqueous solubility. This contrasts with the target compound’s sulfonamide-benzoxadiazol system, which may reduce solubility due to aromatic stacking tendencies.
  • Target Compound : Predicted to have higher logP (lipophilicity) compared to the hydroxyethyl analog, influencing membrane permeability and metabolic stability.

Data Tables

Table 2: 3D-QSAR Parameters for Thiazolidinone Analogs

Parameter Contribution to Anti-Inflammatory Activity
Steric Field High positive correlation with bulky groups near thiazolidinone
Electrostatic Field Negative charges enhance activity
Hydrophobic Field Moderate correlation with lipophilic regions

Biological Activity

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Molecular Structure

  • Molecular Formula : C21H18N4O4S
  • Molecular Weight : 422.46 g/mol
  • CAS Number : 1010913-51-5
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
pKaN/A

This compound has shown various biological activities, particularly in anti-cancer and anti-inflammatory contexts. The compound is believed to exert its effects through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have indicated that this compound can significantly inhibit the growth of various cancer cell lines, including colorectal cancer (HCT116) and breast cancer (MDA-MB-231) cells. The IC50 values for these cell lines are critical in assessing potency .
  • Targeting Specific Pathways : The compound may interact with specific cellular pathways, including those involved in apoptosis and cell cycle regulation. This interaction can lead to increased apoptosis in cancer cells and reduced tumor growth .

Case Studies and Research Findings

  • Anti-Proliferative Activity :
    • A study assessed the anti-proliferative effects of various derivatives of the compound on HCT116 and MDA-MB-231 cell lines. Compounds exhibiting greater than 85% inhibition of cell growth were identified, with subsequent determination of their IC50 concentrations .
  • Larvicidal Activity :
    • Preliminary bioassays demonstrated that certain derivatives of benzamides linked to pyridine exhibited larvicidal activities against mosquito larvae. This suggests potential applications in pest control alongside therapeutic uses .
  • Fungal Inhibition :
    • Research highlighted the fungicidal properties of related compounds, indicating that modifications to the benzamide structure could enhance activity against various fungi. This opens avenues for agricultural applications as well as therapeutic ones .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
Anti-ProliferativeHCT1160.12 - 0.13
Anti-ProliferativeMDA-MB-2310.20 - 0.35
LarvicidalMosquito Larvae10 mg/L
FungicidalBotrytis cinereaEC50 = 11.61 µg/mL

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